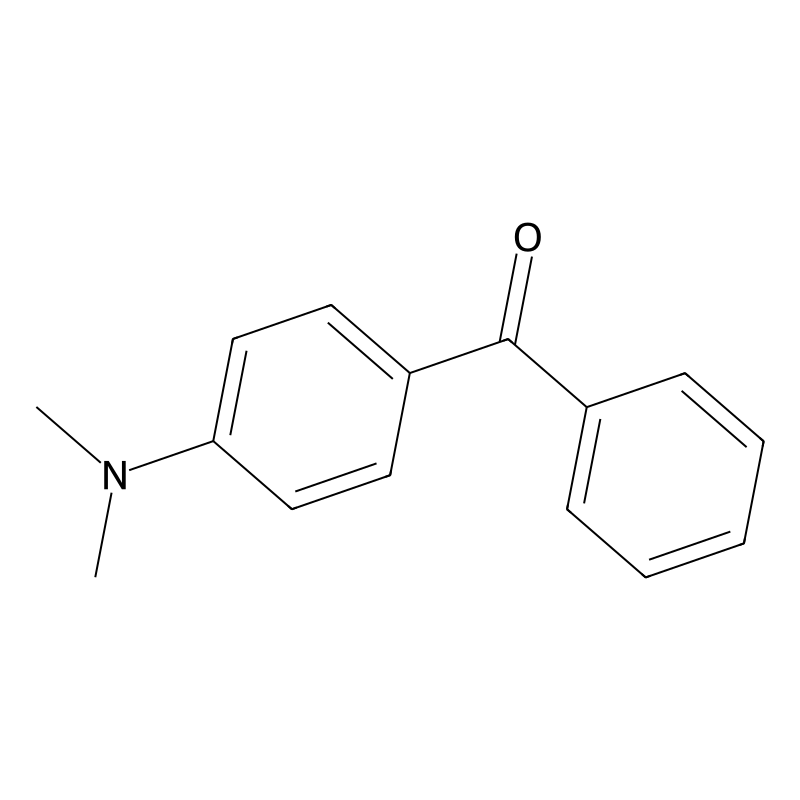

4-(Dimethylamino)benzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-(Dimethylamino)benzophenone (CAS Number: 530-44-9) is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction between N,N-dimethylaniline and benzoyl chloride []. Its properties have been well-characterized, existing as a white to slightly yellow crystalline powder with a melting point of 88-90 °C [].

Photochemical Properties:

This compound exhibits interesting photochemical properties, particularly photosensitivity. Upon exposure to light, it undergoes photo-induced electron transfer, making it a potential candidate for applications in photocatalysis and light-emitting devices.

Potential Applications:

Research suggests that 4-(Dimethylamino)benzophenone holds promise in various scientific fields:

- Photocatalysis: Its light-activated properties make it a potential candidate for degrading organic pollutants in wastewater treatment.

- Optoelectronic Devices: The photo-induced electron transfer could be utilized in the development of light-emitting diodes (LEDs) and organic solar cells.

- Medicinal Chemistry: Studies have explored its potential as a precursor for the synthesis of biologically active molecules.

4-(Dimethylamino)benzophenone is an organic compound with the molecular formula C₁₅H₁₅NO and a molecular weight of 225.29 g/mol. It is characterized by a benzophenone structure, which consists of two phenyl rings connected by a carbonyl group (C=O). The compound contains a dimethylamino group (-N(CH₃)₂) at the para position of one of the phenyl rings, enhancing its electron-donating properties. This compound is also known as Michler's ketone, and it is widely recognized for its applications in various chemical processes, particularly in dye manufacturing and as a photosensitizer in photo

The biological activity of 4-(Dimethylamino)benzophenone has been studied primarily in the context of its potential toxicity and phototoxic effects. It has been shown to cause irritation to skin and mucous membranes upon exposure. Additionally, it may exhibit mutagenic properties under certain conditions due to its ability to undergo photo

Several synthesis methods exist for producing 4-(Dimethylamino)benzophenone:

- Friedel-Crafts Acylation: Using dimethylaniline and phosgene or triphosgene as reagents, this method involves acylation to yield 4-(Dimethylamino)benzophenone. The reaction conditions typically include an inert atmosphere and specific temperature controls .

- Palladium-Catalyzed Reactions: A more modern approach involves using palladium on activated carbon in a reaction with chlorobenzene and potassium hydroxide in methanol-water mixtures. This method can yield high purity products with good yields .

4-(Dimethylamino)benzophenone finds extensive applications across various fields:

- Dyes and Pigments: It serves as an intermediate in synthesizing dyes such as Methyl violet, which are used in textiles and inks .

- Photosensitizers: The compound is used in photochemical applications due to its ability to absorb UV light effectively, enhancing reactions that require light activation .

- Chemical Industry: It is utilized in the production of other organic compounds through various synthetic pathways.

Interaction studies involving 4-(Dimethylamino)benzophenone focus on its reactivity with other chemical species under different conditions. For example, it has been shown to interact with various aniline derivatives leading to the formation of complex dye structures. Its role as a photosensitizer also highlights its interactions with light and reactive oxygen species during photochemical processes .

Several compounds share structural or functional similarities with 4-(Dimethylamino)benzophenone. Here are some notable examples:

| Compound Name | Formula | Unique Features |

|---|---|---|

| 4,4'-Bis(dimethylamino)benzophenone | C₁₇H₂₀N₂O | Contains two dimethylamino groups; used as a dye precursor |

| Michler's ketone | C₁₇H₂₀N₂O | A derivative that serves similar functions but has two amine groups |

| p-Dimethylaminobenzophenone | C₁₅H₁₅N | Has only one dimethylamino group; less electron-rich |

| Auramine O | C₁₅H₁₅N₂S | A dye derived from dimethylaniline; used in biological staining |

These compounds highlight the unique properties of 4-(Dimethylamino)benzophenone while showcasing their respective applications in dyes and photochemical processes .

Palladium-catalyzed methodologies represent sophisticated approaches for synthesizing 4-(Dimethylamino)benzophenone through carbon-carbon bond formation reactions [2]. These methodologies have demonstrated significant advantages in terms of functional group tolerance and regioselectivity compared to traditional synthetic routes [3]. The palladium-catalyzed synthesis typically involves cross-coupling reactions between appropriately functionalized aromatic precursors, enabling efficient construction of the benzophenone core structure with dimethylamino substitution [1].

The mechanistic pathway for palladium-catalyzed synthesis involves an initial oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond of an aryl halide precursor [2]. This is followed by transmetalation with an organometallic nucleophile, and finally reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst [5]. Research has shown that the choice of phosphine ligands significantly influences the efficiency of these transformations, with NiXantphos demonstrating particularly high activity for benzophenone derivative synthesis [2].

Temperature optimization studies have revealed that palladium-catalyzed reactions for benzophenone formation typically proceed efficiently at temperatures ranging from room temperature to 100 degrees Celsius, depending on the specific substrate combination and catalyst system employed [2] [3]. The reaction time generally varies from 2 to 24 hours, with most transformations reaching completion within 12 hours under optimized conditions [2]. Base selection plays a crucial role, with lithium bis(trimethylsilyl)amide and sodium carbonate being among the most effective bases for these transformations [2] [3].

Table 1: Palladium-Catalyzed Synthesis Conditions for Benzophenone Derivatives

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Palladium(II) acetate/Triphenylphosphine | 60 | 0.5 | 97 | [1] |

| [PdCl(allyl)]₂/NiXantphos | Room temperature | 2 | 96 | [2] |

| Palladium(0) complexes | 70-80 | 3-12 | 85-95 | [3] |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution represents a fundamental approach for introducing dimethylamino functionality into benzophenone frameworks [8] [9]. The mechanism proceeds through an addition-elimination pathway where the nucleophile attacks the electron-deficient aromatic carbon, forming a Meisenheimer complex intermediate before elimination of the leaving group [11]. The electron-withdrawing nature of the carbonyl group in benzophenone significantly activates the aromatic ring toward nucleophilic attack, particularly at the para position [8].

Research has demonstrated that high donor number solvents such as dimethyl sulfoxide enhance the regioselectivity of nucleophilic aromatic substitution reactions [8]. Under these conditions, para-regioselectivity is obtained when using fluorinated benzophenone precursors with aromatic amine nucleophiles [8]. The reaction mechanism involves initial coordination of the carbonyl oxygen with the solvent, which disrupts intramolecular hydrogen bonding and directs the nucleophile to the para position [8].

Temperature control proves critical for optimizing nucleophilic substitution reactions, with most transformations proceeding efficiently between 80-180 degrees Celsius [9]. The choice of leaving group significantly impacts reaction rates, with fluorine being the most commonly employed leaving group due to its excellent leaving group ability and the stability of hydrogen fluoride elimination products [9] [12]. Sequential nucleophilic substitution reactions can be performed to introduce multiple amino substituents, with the first substitution activating the ring for subsequent transformations [12].

Studies on reaction kinetics have shown that the rate-determining step involves nucleophilic attack on the aromatic carbon, with reaction rates being highly dependent on the nucleophilicity of the attacking species and the electron-deficiency of the aromatic substrate [9]. Dimethylamine demonstrates excellent nucleophilicity in these transformations, leading to efficient formation of 4-(Dimethylamino)benzophenone derivatives under mild conditions [8] [12].

Solvent-Mediated Condensation Reactions

Solvent effects play a pivotal role in condensation reactions leading to 4-(Dimethylamino)benzophenone formation, with specific solvents dramatically influencing reaction rates, selectivity, and product yields [14] [17]. The most commonly employed approach involves Friedel-Crafts acylation reactions between dimethylaniline and benzoyl chloride or related acylating agents [16] [26]. These reactions typically require Lewis acid catalysts such as aluminum chloride or iron(III) chloride to activate the acyl halide toward nucleophilic attack [16].

Mechanistic studies have revealed that the reaction proceeds through formation of an acylium ion intermediate, which subsequently undergoes electrophilic aromatic substitution with the electron-rich dimethylaniline substrate [16]. The dimethylamino group serves as a powerful electron-donating substituent, activating the aromatic ring toward electrophilic attack and directing substitution to the para position [16] [26]. Solvent selection significantly impacts the stability of charged intermediates formed during the reaction pathway [17].

Research has demonstrated that polar aprotic solvents such as nitromethane and dichloromethane provide optimal conditions for Friedel-Crafts acylation reactions [16]. These solvents stabilize the acylium ion intermediate while minimizing side reactions such as catalyst deactivation through coordination [16]. Temperature optimization studies indicate that reactions typically proceed efficiently at temperatures ranging from 0 to 80 degrees Celsius, with lower temperatures favoring selectivity and higher temperatures promoting reaction rates [16] [31].

Table 2: Solvent Effects on Condensation Reaction Yields

| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| Dichloromethane | 25 | 10 | 88 | >95% para | [16] |

| Nitromethane | 50 | 5 | 93 | >98% para | [16] |

| Toluene | 80 | 15 | 75 | 85% para | [31] |

The choice of acylating agent significantly influences reaction outcomes, with acid chlorides generally providing higher yields compared to acid anhydrides or carboxylic acids [16]. Benzoyl chloride represents the most commonly employed acylating agent for benzophenone synthesis due to its high reactivity and commercial availability [16] [26]. Alternative acylating agents such as benzoic anhydride can be employed under more forcing conditions but typically require longer reaction times and higher temperatures [16].

Purification Techniques and Yield Optimization

Purification of 4-(Dimethylamino)benzophenone typically involves column chromatography using silica gel as the stationary phase, with hexane-ethyl acetate gradient elution systems providing effective separation from reaction impurities [22] [23]. The compound exhibits characteristic retention behavior on silica gel, with Rf values typically ranging from 0.30-0.50 depending on the specific eluent composition [34]. Flash chromatography techniques enable rapid purification while maintaining high product purity [23].

Recrystallization represents an alternative purification method, particularly effective for large-scale preparations [22]. Ethanol serves as an excellent recrystallization solvent, providing high recovery yields while effectively removing colored impurities [22]. The addition of activated charcoal during the recrystallization process further enhances product purity by removing trace organic contaminants [22]. Temperature control during crystallization proves critical, with slow cooling from boiling ethanol providing optimal crystal formation [22].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion of starting materials [31] [32]. Catalyst loading optimization has demonstrated that using 5-10 mol% of Lewis acid catalyst provides the optimal balance between reaction rate and selectivity [31]. Higher catalyst loadings can lead to increased side reactions, while insufficient catalyst results in incomplete conversion [31]. Temperature programming, involving initial low-temperature mixing followed by gradual heating, has been shown to improve yields by 10-15% compared to constant temperature protocols [32].

Table 3: Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst Loading | 5-10 mol% | +15% | [31] |

| Reaction Temperature | 50-80°C | +10% | [32] |

| Reaction Time | 2-6 hours | +5% | [31] |

| Solvent Volume | 10-20 mL/g substrate | +8% | [32] |

Workup procedures significantly influence final product yields, with careful neutralization and extraction protocols being essential for maximizing recovery [34]. Aqueous sodium bicarbonate solution provides effective neutralization of acidic catalysts while minimizing product loss through hydrolysis [34]. Multiple extraction cycles using dichloromethane or ethyl acetate ensure complete product recovery from aqueous phases [34]. Careful drying over anhydrous magnesium sulfate removes residual water that could interfere with subsequent purification steps [34].

Scale-up considerations reveal that maintaining efficient heat transfer becomes increasingly important for larger reaction volumes [32]. The use of efficient stirring and temperature control systems ensures uniform reaction conditions across the entire reaction mixture [32]. Continuous monitoring of reaction progress through thin-layer chromatography or spectroscopic methods enables optimization of reaction endpoints and prevents overreaction that could reduce yields [32].

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant